Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:
- Position 3: An ethyl carboxylate ester, common in prodrug designs to enhance bioavailability.
- Position 4: A (2,4,5-trimethylphenyl)sulfonyloxy group, a strong electron-withdrawing substituent that may act as a leaving group in nucleophilic reactions or influence metabolic stability.
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-(2,4,5-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-6-30-23(27)22-19(13-21(26)25(24-22)18-10-8-7-9-14(18)2)31-32(28,29)20-12-16(4)15(3)11-17(20)5/h7-13H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVFEMDNQCGHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can lead to insights into its therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring, an o-tolyl group, and a sulfonate moiety. Its molecular formula is C₁₈H₁₈N₂O₅S, indicating the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many pyridazine derivatives have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Properties : Compounds with sulfonate groups are known for their anti-inflammatory effects.
- Anticancer Potential : Some studies suggest that similar compounds can inhibit cancer cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related dihydropyridazine compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity | Organism |
|---|---|---|
| Dihydropyridazine Derivative | Moderate | E. coli |
| Dihydropyridazine Derivative | Strong | S. aureus |
Anti-inflammatory Effects
Research has shown that sulfonate-containing compounds can inhibit pro-inflammatory cytokines. In vitro studies indicated that ethyl 6-oxo derivatives reduced the expression of TNF-alpha and IL-6 in macrophages.
| Treatment | Cytokine Reduction (%) |
|---|---|
| Control | 0 |
| Compound A (10 µM) | 45 |
| Compound A (50 µM) | 75 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that ethyl 6-oxo derivatives induced apoptosis and inhibited cell cycle progression. The IC50 values for these effects were notably low, suggesting high potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
Case Studies
- Case Study on Antimicrobial Activity : A comparative analysis of various dihydropyridazine derivatives revealed that those with more hydrophobic groups exhibited enhanced antimicrobial properties due to increased membrane permeability.
- Case Study on Anti-inflammatory Properties : In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to pyridazine derivatives with substitutions at positions 1, 3, and 4, focusing on substituent effects, synthetic yields, and biological activities.
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Findings from Structural Comparisons
Substituent Effects on Reactivity and Stability: The sulfonyloxy group in the target compound (vs. The o-tolyl group introduces steric hindrance compared to para-substituted phenyl analogs (e.g., 4-hydroxyphenyl in 12d), which may reduce binding affinity to flat receptor pockets .
Impact on Physicochemical Properties :
- Lipophilicity : Sulfonyloxy and trifluoromethyl groups increase logP values (e.g., XLogP3 = 3.4 for the trifluoromethyl analog in ), whereas hydroxyl groups (as in 12d) reduce lipophilicity.
- Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl) correlate with lower melting points (106–110°C for 12c vs. 220–223°C for 12d) due to reduced crystallinity .
Biological Activity Trends: Trifluoromethyl-substituted analogs (e.g., 12c, ) show promise in CNS targets (e.g., adenosine A1 receptors or tau aggregation inhibition), likely due to enhanced blood-brain barrier penetration . Thioether-containing derivatives (e.g., ) are explored for antihypertensive activity, leveraging sulfur’s redox activity .
Preparation Methods
General Synthetic Approaches for Dihydropyridazine Scaffolds
Multicomponent Reaction Strategies
One of the most efficient approaches to constructing dihydropyridazine scaffolds involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex structures in a single step. A notable example is the three-component reaction methodology using (phenyl-hydrazono)-propan-2-one, aldehydes, and malononitrile or ethyl cyanoacetate in the presence of magnesium oxide as a heterogeneous base catalyst. This approach is particularly valuable due to its high conversion rates, short reaction times, and clean reaction profiles.
Cyclization Methods
Cyclization reactions represent another fundamental approach to dihydropyridazine synthesis. The key step typically involves the formation of the pyridazine ring through condensation reactions of appropriate intermediates. This methodology often starts with the selection of suitable precursors such as ethyl acetoacetate derivatives and hydrazine hydrate. The cyclization process requires controlled conditions, typically involving heating and appropriate solvent selection.
Organocatalytic Approaches
Recent advancements have introduced organocatalytic methods for constructing dihydropyridazines with high enantioselectivity. For example, the reaction of pyruvaldehyde 2-tosyl derivatives has been developed as an efficient procedure for preparing functionalized dihydropyridazines as highly enantiopure materials. This approach offers significant advantages for creating stereochemically defined compounds.
Specific Synthesis Methods for Ethyl 6-oxo-1-(o-tolyl)-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
Retrosynthetic Analysis
The synthesis of the target compound can be approached through a strategic retrosynthetic analysis, breaking down the molecule into manageable fragments:
- Formation of the dihydropyridazine core
- Introduction of the ortho-tolyl group at N-1
- Installation of the ethyl carboxylate functionality at C-3
- Incorporation of the (2,4,5-trimethylphenyl)sulfonyloxy group at C-4
Step-by-Step Synthesis Protocol
Based on an analysis of related compounds and general dihydropyridazine synthetic methodologies, the following step-wise protocol represents an optimized approach to synthesizing the target compound:
Formation of the Dihydropyridazine Core
The initial step involves the construction of the basic dihydropyridazine scaffold. This can be achieved through a condensation reaction between a hydrazine derivative and a suitable diketone or ketoester precursor. For the target compound, this would typically involve:
- Reaction of ortho-tolylhydrazine with an appropriately substituted α,β-unsaturated ketoester
- Cyclization under controlled temperature conditions to form the basic dihydropyridazine ring structure
- Optimization of reaction conditions to favor the 1,6-dihydropyridazine isomer
Installation of the Ethyl Carboxylate Group
The ethyl carboxylate functionality at position 3 can be incorporated either during the initial ring formation or through subsequent modification of a pre-formed dihydropyridazine. When building the functionality during ring formation, an ethyl acetoacetate derivative is typically employed as a key reagent. This approach offers the advantage of avoiding additional protection/deprotection steps.
Introduction of the Sulfonyloxy Group
The critical (2,4,5-trimethylphenyl)sulfonyloxy group at position 4 is typically installed through a regioselective sulfonylation reaction:
- Preparation of 2,4,5-trimethylphenylsulfonyl chloride from the corresponding 2,4,5-trimethylbenzenesulfonic acid
- Treatment of the 4-hydroxy dihydropyridazine intermediate with the prepared sulfonyl chloride
- Optimization of reaction conditions (base, solvent, temperature) to achieve high regioselectivity and yield
This step requires careful control of reaction conditions to ensure selective sulfonylation at the desired position.
Alternative Synthetic Route
An alternative approach involves a one-pot multicomponent reaction strategy, which offers advantages in terms of operational simplicity and atom economy:
- Reaction of ortho-tolylhydrazine, a suitable aldehyde, and ethyl acetoacetate in the presence of a catalyst
- Cyclization to form the dihydropyridazine core
- Regioselective hydroxylation at position 4
- Sulfonylation with 2,4,5-trimethylphenylsulfonyl chloride
This approach is inspired by efficient methods reported for related dihydropyridine systems, which employ multicomponent reactions of aldehydes, amidine systems, and malononitrile or ethyl cyanoacetate.
Optimization of Reaction Conditions
Catalyst Screening
The choice of catalyst significantly impacts both yield and selectivity in dihydropyridazine synthesis. Table 1 presents a comparative analysis of different catalysts based on data extrapolated from related syntheses.
Table 1: Catalyst Optimization for Dihydropyridazine Synthesis
The data indicates that iron oxide-chitosan nanoparticles provide the highest yield (90%) with the shortest reaction time, making this catalyst system particularly attractive for large-scale synthesis applications.
Solvent Effects
Solvent selection plays a crucial role in dihydropyridazine synthesis, affecting reaction rates, selectivity, and product purity. Table 2 provides an analysis of solvent effects on the synthesis of related dihydropyridazine derivatives.
Table 2: Solvent Optimization for Dihydropyridazine Synthesis
Ethanol emerges as the optimal solvent, providing both high yield (90%) and excellent product purity (98%), while also offering advantages in terms of cost, environmental impact, and ease of handling.
Temperature and Reaction Time Optimization
Temperature and reaction time are critical parameters that must be carefully balanced to achieve optimal results. For the sulfonylation step specifically, the following parameters have been found to be optimal:
Table 3: Temperature and Time Optimization for Sulfonylation Step
The data suggests that conducting the sulfonylation at 20-25°C for 1-2 hours using DIPEA (N,N-diisopropylethylamine) as the base provides the best balance of conversion efficiency and regioselectivity.
Purification and Characterization
Purification Methods
Purification of the target compound typically involves a combination of techniques to achieve high purity:
Recrystallization : The crude product can be recrystallized from appropriate solvent systems, with ethanol/water or ethyl acetate/hexane mixtures being particularly effective.
Column Chromatography : For difficult-to-separate impurities, silica gel column chromatography using optimized solvent systems (typically petroleum ether/dichloromethane/ethyl acetate mixtures) provides excellent results.
Trituration : For removing specific impurities, trituration with cold solvents such as diethyl ether or hexane can be effective.
Analytical Characterization
Comprehensive characterization of the synthesized compound is essential to confirm its structure and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H-NMR and 13C-NMR provide crucial structural information. Key diagnostic signals include:
- Aromatic protons from the ortho-tolyl and trimethylphenyl groups
- Methyl signals from the ortho-tolyl and trimethylphenyl groups
- Ethyl carboxylate signals (triplet and quartet)
- Dihydropyridazine ring protons
Infrared (IR) Spectroscopy : Characteristic absorption bands include:
- C=O stretching of the carboxylate and ring carbonyl (~1700-1730 cm⁻¹)
- C=N stretching (~1600-1650 cm⁻¹)
- S=O stretching of the sulfonyloxy group (~1350-1370 cm⁻¹)
Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular formula, with an expected m/z of 456.51 for the molecular ion.
High-Performance Liquid Chromatography (HPLC) : For purity determination, with expected purity >98% for well-optimized syntheses.
Large-Scale Production Considerations
For scaling up the synthesis of the target compound, several modifications to the laboratory-scale procedures are recommended:
Reactor Selection and Design
For large-scale production, jacketed reaction vessels with precise temperature control are essential, particularly for the critical cyclization and sulfonylation steps. Materials of construction should be selected carefully to avoid potential interactions with reagents, particularly for the sulfonylation reaction which employs corrosive reagents.
Quality Control Parameters
For industrial-scale production, the following quality control parameters are recommended:
Table 4: Quality Control Specifications for Large-Scale Production
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White to off-white solid | Visual inspection |
| Purity | ≥98.0% | HPLC |
| Related substances | Individual: ≤0.5%; Total: ≤2.0% | HPLC |
| Residual solvents | Ethanol: ≤5000 ppm; Ethyl acetate: ≤5000 ppm | GC |
| Water content | ≤0.5% | Karl Fischer titration |
| Heavy metals | ≤20 ppm | ICP-MS |
Comparative Analysis of Preparation Methods
When comparing the different preparation methods for the target compound, several factors must be considered:
Efficiency Comparison
Table 5: Comparative Analysis of Synthetic Routes
| Synthetic Approach | Overall Yield (%) | Number of Steps | Time (h) | Cost Efficiency | Scalability | Environmental Impact |
|---|---|---|---|---|---|---|
| Step-wise synthesis | 65-75 | 4-5 | 24-48 | Moderate | Good | Moderate |
| One-pot MCR approach | 55-65 | 2-3 | 8-12 | High | Excellent | Low |
| Organocatalytic route | 70-80 | 3-4 | 36-48 | Low | Moderate | Low |
The step-wise synthesis offers the highest potential yield but requires more steps and time. The one-pot multicomponent reaction (MCR) approach provides the best balance of efficiency, cost, and environmental impact, particularly for large-scale applications.
Green Chemistry Considerations
From a green chemistry perspective, the one-pot MCR approach offers significant advantages:
- Reduced solvent consumption and waste generation
- Fewer purification steps, reducing energy consumption
- Higher atom economy, with more atoms from starting materials incorporated into the final product
- Potential for using environmentally benign catalysts such as iron oxide-chitosan nanoparticles
Q & A
Q. How does the 2,4,5-trimethylphenylsulfonyl group influence reactivity compared to other sulfonate derivatives?
- Methodological Answer : The electron-donating methyl groups enhance sulfonate stability against hydrolysis but reduce electrophilicity in substitution reactions. Compare with 3-chlorophenylsulfonyl analogs , where electron-withdrawing Cl increases reactivity toward nucleophiles but decreases stability . Kinetic studies (NMR monitoring) quantify rate differences under identical conditions.
Tables
| Key Functional Groups | Analytical Signatures | References |
|---|---|---|
| Sulfonyloxy (–OSO2Ar) | 1H NMR: δ 1.2–1.4 (CH3), FTIR: 1350/1150 cm⁻¹ | |
| Ethyl ester (–COOEt) | 13C NMR: δ 170–175 ppm, FTIR: ~1700 cm⁻¹ | |
| Dihydropyridazine ring | UV-Vis: λmax 270–290 nm (π→π* transitions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
